molecular formula C5H9NO3S B549358 Acetylcysteine CAS No. 616-91-1

Acetylcysteine

Cat. No. B549358
CAS RN: 616-91-1
M. Wt: 163.2 g/mol
InChI Key: PWKSKIMOESPYIA-BYPYZUCNSA-N
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Description

Acetylcysteine is the N-acetyl derivative of the amino acid L-cysteine and is a precursor in the formation of the antioxidant glutathione in the body . It is used to help prevent or lessen liver damage caused by an overdose of acetaminophen . It also acts as a mucolytic, meaning it can break down mucus, making it useful in certain lung conditions .


Synthesis Analysis

N-Acetylcysteine is a commonly used antioxidant that is broadly effective despite its limited reactive oxygen species (ROS) reactivity. Chemoprotection by N-acetylcysteine frequently results from inactivation of primary toxicants or reactive electrophiles arising as metabolites or lipid peroxidation products .


Molecular Structure Analysis

Acetylcysteine’s chemical structure, formed by the sulfhydryl functional group (–SH) plus an acetyl group (–COCH3) linked to the amino group (NH2), is responsible for its metabolic activities related to the direct and indirect antioxidant action and mucolytic action .


Chemical Reactions Analysis

Acetylcysteine is an Antidote, and Antidote for Acetaminophen Overdose, and Mucolytic. The mechanism of action of acetylcysteine is as a Reduction Activity . A variety of adverse reactions to acetylcysteine have been described ranging from nausea to death, most of the latter due to incorrect dosing .


Physical And Chemical Properties Analysis

Acetylcysteine is an antioxidant and glutathione inducer indicated for mucolytic therapy and the treatment of acetaminophen overdose . Its molecular formula is C5H9NO3S and it has a molecular weight of 163.20 g/mol .

Scientific Research Applications

Mucolytic and Antioxidant Properties

Acetylcysteine, primarily recognized as a mucolytic drug, exhibits effectiveness beyond its initial use. Notably, it serves as a precursor of glutathione, a critical antioxidant in the body. Its capability as a free-radical scavenger underscores its varied therapeutic applications (Ziment, 1988).

Neurodegenerative and Mental Health Applications

The compound has garnered interest for its potential in neurodegenerative and mental health diseases. As a glutathione precursor with antioxidant and anti-inflammatory activities, N-acetylcysteine (NAC) shows promise in therapies for Parkinson’s, Alzheimer’s, neuropathic pain, and stroke (Tardiolo, Bramanti, & Mazzon, 2018).

Diverse Clinical Applications

NAC, the acetylated form of L-cysteine, is used for various conditions like chronic obstructive pulmonary disease, prevention of contrast-induced kidney damage, treatment of pulmonary fibrosis, and infertility in polycystic ovary syndrome. It is also explored for potential roles in cancer chemoprevention and as an adjunct in treating Helicobacter pylori infections (Millea, 2009).

Radiocontrast-Induced Nephropathy

Inconsistent results have been reported in studies examining NAC for preventing radiocontrast-induced nephropathy. The efficacy and routine recommendation for its use in this context remain unresolved, highlighting the need for further research (Kshirsagar et al., 2004).

Psychiatric Disorders Treatment

Emerging research suggests NAC's usefulness in treating psychiatric disorders. Its mechanisms likely involve modulation of glutamatergic, neurotropic, and inflammatory pathways, offering promising results in addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Pulmonary Fibrosis Treatment

In idiopathic pulmonary fibrosis, acetylcysteine has been suggested as a potential treatment. However, trials comparing it with placebo found no significant benefit in preserving forced vital capacity in patients (Martinez et al., 2014).

Future Directions

N-acetylcysteine’s capacity to replenish glutathione stores may significantly improve coronavirus disease 2019 (COVID-19) outcomes, especially in high risk individuals . Its antioxidant effects may even prevent infection and play an important role as a complement to vaccination .

properties

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid
Source PubChem
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InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1
Source PubChem
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InChI Key

PWKSKIMOESPYIA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18829-79-3 (hydrochloride), 19542-74-6 (mono-hydrochloride salt), 63664-54-0 (hydrochloride salt)
Record name Acetylcysteine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5020021
Record name N-Acetyl-L-cysteine
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Molecular Weight

163.20 g/mol
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Physical Description

Solid
Record name Acetylcysteine
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Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate
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Record name N-ACETYLCYSTEINE
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Vapor Pressure

1.1X10-5 mm Hg at 25 °C /Estimated/
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Mechanism of Action

A number of possible mechanisms for the mucolytic activity of acetylcysteine have been proposed. Acetylcysteine's sulfhydryl groups may hydrolize disulfide bonds within mucin, breaking down the oligomers, and making the mucin less viscous. Acetylcysteine has also been shown to reduce mucin secretion in rat models. It is an antioxidant in its own right but is also deacetylated to cysteine, which participates in the synthesis of the antioxidant glutathione. The antioxidant activity may also alter intracellular redox reactions, decreasing phosphorylation of EGFR and MAPK, which decrease transcription of the gene MUC5AC which produces mucin. In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI promiscuously binds to proteins in hepatocytes, leading to cellular necrosis. Acetylcysteine can directly conjugate NAPQI or provide cysteine for glutathione production and NAPQI conjugation., Acetylcysteine exerts its mucolytic action through its free sulfhydryl group, which opens the disulfide bonds and lower the viscosity of the mucus. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA., Acetylcysteine may protect against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. Glutathione is required to inactivate an intermediate metabolite of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may directly inactivate the metabolite.
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Product Name

Acetylcysteine

Color/Form

Crystals from water, WHITE, CRYSTALLINE POWDER

CAS RN

616-91-1
Record name N-Acetyl-L-cysteine
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Melting Point

109-110, 109.5 °C
Record name Acetylcysteine
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Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229,000
Citations
M Berk, GS Malhi, LJ Gray, OM Dean - Trends in pharmacological sciences, 2013 - cell.com
N-Acetylcysteine (NAC) targets a diverse array of factors germane to the pathophysiology of multiple neuropsychiatric disorders including glutamatergic transmission, the antioxidant …
Number of citations: 500 www.cell.com
M Zafarullah, WQ Li, J Sylvester, M Ahmad - Cellular and Molecular Life …, 2003 - Springer
Oxidative stress generated by an imbalance between reactive oxygen species (ROS) and antioxidants contributes to the pathogenesis of arthritis, cancer, cardiovascular, liver and …
Number of citations: 689 link.springer.com
Y Samuni, S Goldstein, OM Dean, M Berk - Biochimica et Biophysica Acta …, 2013 - Elsevier
BACKGROUND: N-acetylcysteine (NAC) has been in clinical practice for several decades. It has been used as a mucolytic agent and for the treatment of numerous disorders including …
Number of citations: 862 www.sciencedirect.com
RJ Flanagan, TJ Meredith - The American journal of medicine, 1991 - Elsevier
The major use of N-acetylcysteine in clinical toxicology is in the treatment of acetaminophen (paracetamol) overdosage. The hepatorenal toxicity of acetaminophen is mediated by a …
Number of citations: 270 www.sciencedirect.com
MR Holdiness - Clinical pharmacokinetics, 1991 - Springer
… N-Acetylcysteine is useful as a mucolytic agent for treatment … After an oral dose of N-acetylcysteine 200 to 400mg the peak … as to whether or not N-acetylcysteine crosses the blood-brain …
Number of citations: 439 link.springer.com
EA Sandilands, DN Bateman - Clinical Toxicology, 2009 - Taylor & Francis
… A variety of adverse reactions to acetylcysteine have been described ranging from nausea … start of acetylcysteine treatment when concentrations are highest. Acetylcysteine also affects …
Number of citations: 239 www.tandfonline.com
AL Sheffner, EM Medler, KR Bailey, DG Gallo… - Biochemical …, 1966 - Elsevier
… The metabolism of acetylcysteine was studied and compared … administration of acetylcysteine- 35 S, neither acetylcysteine- … An appreciable quantity of acetylcysteine- 35 S was found in …
Number of citations: 119 www.sciencedirect.com
L Borgström, B Kågedal, O Paulsen - European journal of clinical …, 1986 - Springer
N-Acetylcysteine was given intravenously and as three fast dissolving and one slow-release formulation, on separate occasions, as a single dose of 600 mg to 10 fasting (5 men and 5 …
Number of citations: 440 link.springer.com
GS Kelly - Alternative medicine review: a journal of clinical …, 1998 - europepmc.org
N-acetylcysteine (NAC), the acetylated variant of the amino acid L-cysteine, is an excellent source of sulfhydryl (SH) groups, and is converted in the body into metabolites capable of …
Number of citations: 762 europepmc.org
KJ Heard - New England Journal of Medicine, 2008 - Mass Medical Soc
… alanine aminotransferase concentration is 750 IU per liter, and treatment with acetylcysteine is recommended. Acetylcysteine repletes glutathione stores in the liver. It helps to prevent …
Number of citations: 539 www.nejm.org

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